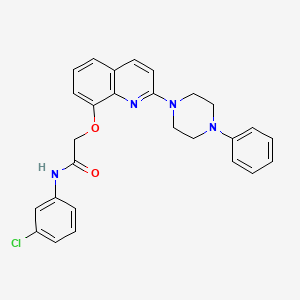
N-(4-chlorophenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a useful research compound. Its molecular formula is C22H16ClN3O3 and its molecular weight is 405.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Pathways and Chemical Properties
Research on 1,2-oxazines, 1,2-benzoxazines, and related compounds, which include phthalazine derivatives like N-(4-chlorophenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide, focuses on their synthesis through dehydration of dihydroxy-oxazines and their use as electrophiles in organic synthesis. These compounds serve as chiral synthons in the creation of optically active molecules, highlighting their importance in synthetic chemistry and material science M. Sainsbury, 1991.
Pharmacological Properties and Clinical Use
In the realm of pharmacology, compounds structurally related to this compound, such as Metoclopramide, showcase a variety of clinical uses, including gastrointestinal motility improvement, antiemetic effects, and facilitation of radiological examination of the gastrointestinal tract. This highlights the potential of related compounds in developing new therapeutic agents with specific pharmacological targets R. Pinder et al., 2012.
Anticancer Applications
Research into new anticancer drugs focuses on the tumor specificity and reduced toxicity towards normal cells of synthesized compounds. Among these, derivatives of this compound have shown promise in inducing apoptotic cell death in cancer cell lines while minimizing keratinocyte toxicity. This points to their potential as lead compounds in the development of safer and more targeted anticancer therapies Y. Sugita et al., 2017.
Environmental Impact Studies
Investigations into the environmental impact of chlorinated compounds, including those related to phthalazine derivatives, have provided critical insights into their moderate to high persistence and potential toxic effects on aquatic and mammalian life. Understanding the environmental fate and toxicology of such compounds is essential for assessing their ecological safety and guiding the design of compounds with reduced environmental persistence K. Krijgsheld & A. D. Gen, 1986.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-(4-methoxyphenyl)-4-oxophthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c1-29-17-12-10-16(11-13-17)26-22(28)19-5-3-2-4-18(19)20(25-26)21(27)24-15-8-6-14(23)7-9-15/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBVNDBHAQCACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide](/img/structure/B2553715.png)

![7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2553718.png)
![5-Methyl-4-phenyl-2-[5-[4-(trifluoromethoxy)phenyl]thiophen-2-yl]-1H-imidazole](/img/structure/B2553723.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid](/img/structure/B2553724.png)






![N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2553733.png)
![2-[(2-Chlorophenyl)methylamino]butan-1-ol](/img/structure/B2553736.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2553737.png)